![molecular formula C12H16N4OS B13063453 (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol](/img/structure/B13063453.png)
(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a mercapto group, a pyrimido[4,5-d]pyrimidine moiety, and an enol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol typically involves multi-step organic reactions
Pyrimido[4,5-d]pyrimidine Core Synthesis: This can be achieved through the condensation of appropriate amines with formamide derivatives under high-temperature conditions.
Introduction of Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of Enol Group: The enol group is typically formed through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The enol group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry
In organic synthesis, (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules could be studied to understand its potential therapeutic effects.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism by which (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The mercapto group could form covalent bonds with cysteine residues in proteins, while the pyrimido[4,5-d]pyrimidine moiety could engage in hydrogen bonding or π-π interactions.
相似化合物的比较
Similar Compounds
(Z)-3-Mercapto-4-(pyrimidin-2-yl)pent-3-en-1-ol: Similar structure but lacks the methyl group and the extended pyrimidine ring system.
(Z)-3-Mercapto-4-(quinolin-3-yl)pent-3-en-1-ol: Contains a quinoline ring instead of the pyrimido[4,5-d]pyrimidine moiety.
Uniqueness
The presence of the 7-methylpyrimido[4,5-d]pyrimidine ring system in (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol provides unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.
This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to related compounds
属性
分子式 |
C12H16N4OS |
|---|---|
分子量 |
264.35 g/mol |
IUPAC 名称 |
(Z)-4-(2-methyl-5H-pyrimido[4,5-d]pyrimidin-6-yl)-3-sulfanylpent-3-en-1-ol |
InChI |
InChI=1S/C12H16N4OS/c1-8(11(18)3-4-17)16-6-10-5-13-9(2)15-12(10)14-7-16/h5,7,17-18H,3-4,6H2,1-2H3/b11-8- |
InChI 键 |
MDKDCWFXWRLQQN-FLIBITNWSA-N |
手性 SMILES |
CC1=NC=C2CN(C=NC2=N1)/C(=C(/CCO)\S)/C |
规范 SMILES |
CC1=NC=C2CN(C=NC2=N1)C(=C(CCO)S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


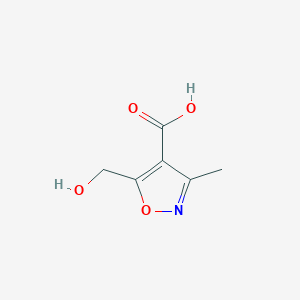
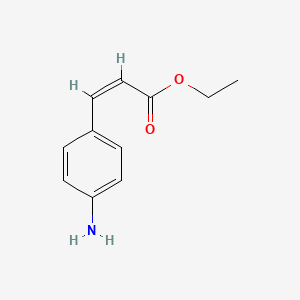

![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
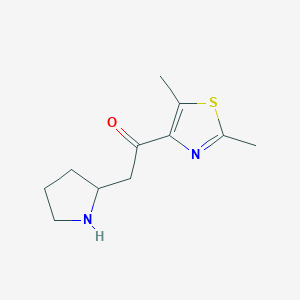
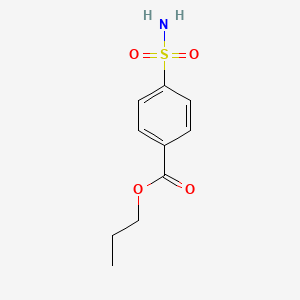
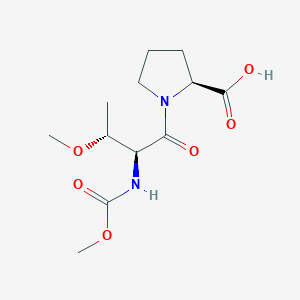
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
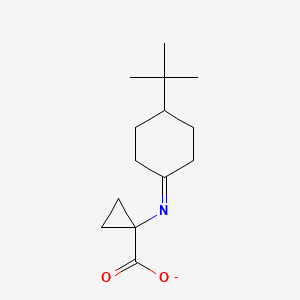
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)


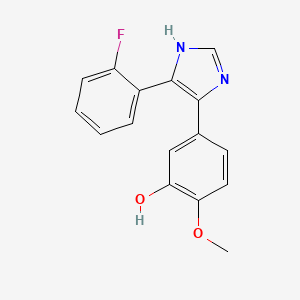
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)
